1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid is a chemical compound with the molecular weight of 225.25 . It is a solid substance stored at refrigerator temperatures . Its IUPAC name is 2,5-dimethyl-4-oxo-4,7-dihydro-3H-7lambda3-thieno [2,3-d]pyrimidine-6-carboxylic acid .
Synthesis Analysis
The synthesis of pyrimidines, such as 1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid, can be achieved through various methods. One such method involves the Dimroth rearrangement, which is a process of isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of 1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid includes additional elements such as sulfur and oxygen .Chemical Reactions Analysis
The Dimroth rearrangement, a key process in the synthesis of pyrimidines, is catalyzed by acids, bases (alkali), and is accelerated by heat or light . Various factors affect the course of the Dimroth rearrangement in heterocyclic systems .Physical And Chemical Properties Analysis
1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid is a solid substance . It is stored at refrigerator temperatures .Scientific Research Applications
Antiallergic Activity
1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives exhibit significant antiallergic activity. A study highlighted the synthesis of such derivatives, emphasizing their effectiveness in inhibiting histamine release and allergen-induced bronchospasm in rats. These compounds demonstrate a lasting action of up to 4 hours in passive cutaneous anaphylaxis tests, suggesting their potential as oral antiallergy agents (Temple et al., 1979).
Synthesis Methods
Innovative methods for synthesizing 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates have been developed, showcasing regioselective syntheses. These methods represent improvements over previous procedures and pave the way for novel applications in the field of heterocyclic chemistry (Madding & Thompson, 1987).
Quantum Chemical Studies
Quantum chemical calculations have been conducted on various derivatives of 4-oxothieno[2,3-d]pyrimidine-6-carboxylic acids. These studies provide insights into their electronic structures, molecular geometries, and reaction pathways with nitrating agents. Such research is crucial for understanding the reactivity and potential applications of these compounds (Mamarakhmonov et al., 2016).
Novel Synthetic Methods
Recent advancements have been made in the solid-phase and solution-phase synthesis of trisubstituted thieno[3,2-d]pyrimidine derivatives. These methods, involving complex coupling and cyclization reactions, open new avenues for creating diverse heterocyclic compounds with potential pharmaceutical applications (Jeon et al., 2016).
Fused Pyridine-4-Carboxylic Acids
A library of fused pyridine-4-carboxylic acids, including derivatives of thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines, has been synthesized. These compounds exhibit potential for combinatorial transformations into various heterocyclic structures, demonstrating their versatility in medicinal chemistry (Volochnyuk et al., 2010).
Safety And Hazards
Future Directions
While specific future directions for 1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid are not mentioned in the search results, there are several research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . This provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-5-3-1-4(7(11)12)13-6(3)9-2-8-5/h1-2H,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQOKBQPYZLGEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.